5-Amino-1H-pyrazole-3-acetic acid
Overview
Description
Synthesis Analysis
5-Amino-1H-pyrazole-3-acetic acid and its derivatives can be synthesized through various methods. For instance, Joshi et al. (1979) detailed the synthesis of fluorine-containing 5-amino-1,3-disubstituted pyrazoles, which involved condensation reactions in the presence of glacial acetic acid, leading to the formation of 1H-pyrazolo[3,4-b]pyridines (Joshi, Pathak, & Garg, 1979). Pask et al. (2006) described an improved synthesis method for 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, demonstrating different reaction pathways depending on the electrophiles used (Pask, Camm, Kilner, & Halcrow, 2006).
Molecular Structure Analysis
The molecular structure of 5-Amino-1H-pyrazole-3-acetic acid derivatives is characterized by specific spectroscopic features. For example, the structure of pyrazolo[1,5-a]pyrimidines was confirmed through elemental analysis, IR, and 1H NMR by Wen et al. (2005) (Wen, Wang, Li, & Yang, 2005). Similarly, the structure of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides was elucidated using analytical and spectroscopic data by Hafez et al. (2013) (Hafez et al., 2013).
Chemical Reactions and Properties
5-Amino-1H-pyrazole-3-acetic acid and its derivatives undergo various chemical reactions. Dotsenko et al. (2018) reported the formation of new hexahydropyrazolo[1,5-a]quinazolines through a reaction involving 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (Dotsenko, Semenova, Chigorina, Aksenov, & Aksenova, 2018). Ghaedi et al. (2015) synthesized novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Physical Properties Analysis
The physical properties of 5-Amino-1H-pyrazole-3-acetic acid derivatives include fluorescence and spectral characteristics. Hasan, Abbas, and Akhtar (2011) synthesized 1,3,5-triaryl-2-pyrazolines and studied their fluorescent properties in the blue region of the visible spectrum (Hasan, Abbas, & Akhtar, 2011).
Chemical Properties Analysis
The chemical properties of these compounds are diverse, often leading to the formation of complex heterocyclic structures. Shaabani, Nazeri, and Afshari (2018) provided a comprehensive review of the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of diverse organic molecules (Shaabani, Nazeri, & Afshari, 2018).
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 5-Amino-1H-pyrazole-3-acetic acid . This compound, with the chemical formula C5H7N3O2, has a molecular weight of 141.13 g/mol . Here are six unique applications:
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Antibacterial Properties
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Anti-inflammatory Effects
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Anti-cancer Potential
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Analgesic Properties
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Anticonvulsant Activity
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Herbicidal Properties
Safety And Hazards
Future Directions
5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used to synthesize remarkable organic molecules with versatile functionalities . Given their diverse applications, especially in the field of pharmaceutics and medicinal chemistry, it’s likely that research into 5-Amino-1H-pyrazole-3-acetic acid and similar compounds will continue .
properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZCSTUPGWSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585315 | |
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1H-pyrazole-3-acetic acid | |
CAS RN |
174891-10-2 | |
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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